Cas no 1824079-86-8 (1-(3-methylpentan-2-yl)-1H-pyrazol-4-amine)

1-(3-methylpentan-2-yl)-1H-pyrazol-4-amine 化学的及び物理的性質
名前と識別子
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- 1824079-86-8
- EN300-1111028
- 1-(3-methylpentan-2-yl)-1H-pyrazol-4-amine
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- インチ: 1S/C9H17N3/c1-4-7(2)8(3)12-6-9(10)5-11-12/h5-8H,4,10H2,1-3H3
- InChIKey: WMGSJEDAPBWFSN-UHFFFAOYSA-N
- ほほえんだ: N1(C=C(C=N1)N)C(C)C(C)CC
計算された属性
- せいみつぶんしりょう: 167.142247555g/mol
- どういたいしつりょう: 167.142247555g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
1-(3-methylpentan-2-yl)-1H-pyrazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1111028-0.5g |
1-(3-methylpentan-2-yl)-1H-pyrazol-4-amine |
1824079-86-8 | 95% | 0.5g |
$739.0 | 2023-10-27 | |
Enamine | EN300-1111028-5.0g |
1-(3-methylpentan-2-yl)-1H-pyrazol-4-amine |
1824079-86-8 | 5g |
$3770.0 | 2023-06-10 | ||
Enamine | EN300-1111028-5g |
1-(3-methylpentan-2-yl)-1H-pyrazol-4-amine |
1824079-86-8 | 95% | 5g |
$2235.0 | 2023-10-27 | |
Enamine | EN300-1111028-10g |
1-(3-methylpentan-2-yl)-1H-pyrazol-4-amine |
1824079-86-8 | 95% | 10g |
$3315.0 | 2023-10-27 | |
Enamine | EN300-1111028-0.05g |
1-(3-methylpentan-2-yl)-1H-pyrazol-4-amine |
1824079-86-8 | 95% | 0.05g |
$647.0 | 2023-10-27 | |
Enamine | EN300-1111028-0.1g |
1-(3-methylpentan-2-yl)-1H-pyrazol-4-amine |
1824079-86-8 | 95% | 0.1g |
$678.0 | 2023-10-27 | |
Enamine | EN300-1111028-0.25g |
1-(3-methylpentan-2-yl)-1H-pyrazol-4-amine |
1824079-86-8 | 95% | 0.25g |
$708.0 | 2023-10-27 | |
Enamine | EN300-1111028-1.0g |
1-(3-methylpentan-2-yl)-1H-pyrazol-4-amine |
1824079-86-8 | 1g |
$1299.0 | 2023-06-10 | ||
Enamine | EN300-1111028-2.5g |
1-(3-methylpentan-2-yl)-1H-pyrazol-4-amine |
1824079-86-8 | 95% | 2.5g |
$1509.0 | 2023-10-27 | |
Enamine | EN300-1111028-10.0g |
1-(3-methylpentan-2-yl)-1H-pyrazol-4-amine |
1824079-86-8 | 10g |
$5590.0 | 2023-06-10 |
1-(3-methylpentan-2-yl)-1H-pyrazol-4-amine 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
1-(3-methylpentan-2-yl)-1H-pyrazol-4-amineに関する追加情報
Comprehensive Overview of 1-(3-methylpentan-2-yl)-1H-pyrazol-4-amine (CAS No. 1824079-86-8)
The compound 1-(3-methylpentan-2-yl)-1H-pyrazol-4-amine, identified by its CAS number 1824079-86-8, is a specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and material science. This pyrazole derivative is characterized by its unique structural features, including a 3-methylpentan-2-yl substituent and an amine functional group at the 4-position of the pyrazole ring. Its molecular formula and precise weight make it a subject of interest for researchers exploring novel bioactive compounds and pharmaceutical intermediates.
In recent years, the demand for heterocyclic compounds like 1-(3-methylpentan-2-yl)-1H-pyrazol-4-amine has surged due to their potential applications in drug discovery and development. The pyrazole core is a privileged scaffold in medicinal chemistry, often associated with anti-inflammatory, antimicrobial, and anticancer properties. Researchers are particularly interested in how modifications to the amine group or the alkyl side chain can influence the compound's bioactivity and pharmacokinetic profile.
One of the most frequently searched questions related to this compound is: "What are the synthetic routes for 1-(3-methylpentan-2-yl)-1H-pyrazol-4-amine?" The synthesis typically involves multi-step organic reactions, including cyclization and amination processes. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation have been explored to improve yield and purity. Another common query is: "How does the 3-methylpentan-2-yl group affect the compound's solubility?" The branched alkyl chain enhances lipophilicity, which can be crucial for membrane permeability in biological systems.
The compound's potential applications extend beyond pharmaceuticals. In material science, 1-(3-methylpentan-2-yl)-1H-pyrazol-4-amine has been investigated as a building block for functional polymers and coordination complexes. Its amine functionality allows for facile conjugation with other molecules, making it valuable for designing smart materials with tailored properties. Recent studies have explored its use in organic electronics and sensor technologies, where its electron-donating characteristics can modulate material performance.
Quality control and analytical characterization are critical aspects of working with CAS No. 1824079-86-8. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to verify purity and structural integrity. Researchers often search for: "What are the spectroscopic markers for 1-(3-methylpentan-2-yl)-1H-pyrazol-4-amine?" Key identifiers include characteristic proton resonances in the aromatic region and distinct mass fragmentation patterns.
Environmental and safety considerations are increasingly important in chemical research. While 1-(3-methylpentan-2-yl)-1H-pyrazol-4-amine is not classified as hazardous under current regulations, proper handling procedures should always be followed. The scientific community is particularly interested in green chemistry approaches to synthesize such compounds, with searches trending toward: "Sustainable synthesis of pyrazole derivatives" and "Biodegradability of amine-containing heterocycles."
Future research directions for 1-(3-methylpentan-2-yl)-1H-pyrazol-4-amine may focus on expanding its therapeutic potential through structure-activity relationship studies or exploring its utility in catalysis and nanotechnology. As interest in personalized medicine and targeted drug delivery grows, this compound's modular structure positions it as a valuable tool for chemical biology and drug design innovations.
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